2-Bromo-3,5-difluoroaniline
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-3,5-difluoroaniline and its derivatives can involve various chemical reactions. A notable method is the Suzuki cross-coupling reaction, which has been used to synthesize a series of analogs involving bromo and difluoro substitutions. This method allows for the incorporation of various functional groups under specific reaction conditions, demonstrating the compound's versatility in chemical synthesis (Rizwan et al., 2021).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of 3,5-Difluoroaniline, a related compound, have been extensively studied using techniques such as FT-IR, FT-Raman, UV, and NMR spectroscopy. These studies provide valuable insights into the compound's geometric and electronic structure, helping to understand the effects of difluoro substitution on its chemical behavior (Pathak et al., 2015).
Chemical Reactions and Properties
2-Bromo-3,5-difluoroaniline participates in various chemical reactions, demonstrating a wide range of chemical properties. For instance, the palladium-catalyzed cross-coupling reactions involving 2-bromo-3,3,3-trifluoropropene highlight the compound's reactivity and its potential in synthesizing fluorinated amino acids, showcasing its relevance in medicinal chemistry and life sciences (Lou et al., 2019).
Physical Properties Analysis
The physical properties of halogenated anilines like 2-Bromo-3,5-difluoroaniline, such as melting points, boiling points, and solubility, are crucial for their application in various chemical processes. While specific data on 2-Bromo-3,5-difluoroaniline might not be directly available, studies on related compounds provide insights into how halogenation influences these physical properties.
Chemical Properties Analysis
The chemical properties of 2-Bromo-3,5-difluoroaniline, including its acidity, basicity, and reactivity towards different chemical reagents, are influenced by the presence of bromo and difluoro groups. These groups can affect electron density, stability, and reactivity, making the compound suitable for use in complex chemical reactions and syntheses. Detailed studies on related compounds, such as difluoromethylated derivatives and their reactions, offer insights into the chemical behavior and reactivity of halogenated anilines (Hajduch et al., 2014).
Scientific Research Applications
Toxicology Studies
2-Bromo-3,5-difluoroaniline, as part of the haloaniline family, has been studied for its nephrotoxic effects. Research focusing on 3,5-dihaloaniline isomers, including 3,5-dibromoaniline and 3,5-difluoroaniline, showed that these compounds have varying levels of nephrotoxicity in vitro. Specifically, 3,5-difluoroaniline was identified as the least potent nephrotoxicant among the studied compounds (Hong, Anestis, Henderson, & Rankin, 2000).
Chemical Structure Analysis
The structural characteristics of haloaniline derivatives, including 2,4,6-halogeno-aniline derivatives, have been extensively studied. These compounds, which have a similar molecular structure to 2-Bromo-3,5-difluoroaniline, form infinite chains linked via hydrogen bonds. This structural insight is crucial for understanding the chemical properties and potential applications of these compounds (Ferguson, Low, Penner, & Wardell, 1998).
Spectroscopic and Optical Studies
Spectroscopic and optical properties of related bromo and difluoro compounds have been investigated, providing valuable data for further research and application development. For example, studies on compounds like 5-Bromo-2-(trifluoromethyl)pyridine offer insights into their non-linear optical properties, which could be relevant for 2-Bromo-3,5-difluoroaniline (Vural & Kara, 2017).
Photocatalytic Applications
2-Bromo-3,5-difluoroaniline may have potential applications in photocatalytic reactions. Studies involving similar compounds, such as 2-bromo-3,3,3-trifluoropropene, have shown successful applications in photocatalysis. These findings could guide the exploration of photocatalytic applications for 2-Bromo-3,5-difluoroaniline (Zeng, Li, Chen, & Zhou, 2022).
Synthesis of Specialty Chemicals
Research on the synthesis of chemicals like 4-bromo-3-methylanisole, which shares some structural similarities with 2-Bromo-3,5-difluoroaniline, reveals potential pathways for synthesizing specialized chemicals. These methods could be applicable to the synthesis of derivatives of 2-Bromo-3,5-difluoroaniline (Xie, Wang, Deng, & Luo, 2020).
Pharmaceutical Intermediate Synthesis
2-Bromo-3,5-difluoroaniline has been used in the synthesis of pharmaceutical intermediates such as N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide. This compound is an example of the application of 2-Bromo-3,5-difluoroaniline in creating valuable intermediates for the pharmaceutical industry (Guo-ji, 2011).
Organometallic Synthesis
Studies on compounds like 1-Bromo-3,5-bis(trifluoromethyl)benzene, which are structurally related to 2-Bromo-3,5-difluoroaniline, have shown their utility as starting materials in organometallic synthesis. This indicates potential applications for 2-Bromo-3,5-difluoroaniline in organometallic chemistry (Porwisiak & Schlosser, 1996).
Photodissociation Studies
The photodissociation of bromofluorobenzenes, including bromo-3,5-difluorobenzene, provides insights that could be applicable to the study of 2-Bromo-3,5-difluoroaniline. Understanding the photodissociation mechanisms can be crucial for applications in photochemistry (Borg, 2007).
Safety And Hazards
The compound is classified under GHS07 for safety . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
2-bromo-3,5-difluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRJKFKNFNIMTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297038 | |
Record name | 2-bromo-3,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,5-difluoroaniline | |
CAS RN |
500357-40-4 | |
Record name | 2-bromo-3,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3,5-difluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.